molecular formula C10H16N4O B1470960 N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine CAS No. 1423032-39-6

N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Cat. No.: B1470960
CAS No.: 1423032-39-6
M. Wt: 208.26 g/mol
InChI Key: SCJNJJUOJIJHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and CAS Registry Information

The compound this compound is officially registered under Chemical Abstracts Service number 1423032-39-6, as documented in multiple chemical databases and supplier catalogs. This registration number serves as the primary identifier for this specific chemical entity and distinguishes it from closely related structural analogs. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound name explicitly describes the substitution pattern on the pyridazine ring system.

The nomenclature reflects the presence of three key structural components: the pyridazin-3-amine core, the morpholin-2-ylmethyl substituent, and the N-methyl group. Alternative designations found in chemical literature include variations in the naming convention, but the CAS registry number remains consistent across all reliable sources. The compound is also associated with MDL number MFCD22421925, providing additional database cross-referencing capabilities.

Several related compounds with similar structural frameworks have been registered with distinct CAS numbers, highlighting the specificity required in chemical identification. For instance, N-(morpholin-2-ylmethyl)pyridazin-3-amine without the N-methyl substituent carries CAS number 1384691-11-5, while other structural variations possess their own unique identifiers.

Molecular Formula and Stereochemical Considerations

The molecular formula of this compound is established as C10H16N4O, with a molecular weight of 208.26 to 208.27 atomic mass units, depending on the precision of measurement methods used. This formula indicates the presence of ten carbon atoms, sixteen hydrogen atoms, four nitrogen atoms, and one oxygen atom, arranged in a specific three-dimensional configuration that determines the compound's chemical properties.

The Simplified Molecular Input Line Entry System representation for this compound is CN(CC1CNCCO1)C2=NN=CC=C2, which provides a linear notation describing the connectivity of atoms within the molecular structure. This notation reveals the branched nature of the molecule, with the morpholine ring system connected to the pyridazine core through a methylene bridge, while an additional methyl group is attached to the amine nitrogen.

Stereochemical considerations are particularly important for this compound due to the presence of the morpholin-2-ylmethyl substituent, which introduces potential chiral centers and conformational flexibility. The morpholine ring adopts a chair conformation in most crystalline forms, as observed in related compounds, with the substituent preferentially occupying an equatorial position to minimize steric strain. The orientation of the methylene linker between the morpholine and pyridazine rings creates additional conformational degrees of freedom that influence the overall molecular geometry.

The molecular architecture presents opportunities for both intramolecular and intermolecular hydrogen bonding interactions, particularly involving the nitrogen atoms in both ring systems and the oxygen atom of the morpholine moiety. These interactions play crucial roles in determining crystal packing arrangements and solution conformations.

X-ray Crystallographic Analysis of Morpholine-Pyridazine Hybrid Systems

Crystallographic studies of morpholine-pyridazine hybrid systems have provided fundamental insights into the structural preferences and intermolecular interactions of compounds related to this compound. Analysis of 4-chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one revealed that morpholine rings consistently adopt chair conformations in the crystalline state, with mean planes inclined to pyridazine rings by angles ranging from 39.45 to 45 degrees.

The crystal structure analysis demonstrated that morpholine-containing pyridazine derivatives crystallize in monoclinic space groups, typically P21/c, with four to eight molecules per unit cell depending on the specific substituent pattern. Unit cell parameters for related compounds show characteristic values with dimensions typically ranging from 5.9 to 17.1 Angstroms for the a, b, and c axes, with beta angles near 90 degrees indicating slight deviations from orthogonal symmetry.

Intermolecular hydrogen bonding patterns play crucial roles in crystal stabilization, with C-H···O and C-H···N interactions being particularly significant. In the crystal structure of 4-(pyrazin-2-yl)morpholine, molecules form sheets parallel to crystallographic axes supported by non-classical hydrogen bonding interactions between C-H functionalities and both oxygen atoms of morpholine and nitrogen atoms of the heterocyclic rings. These interaction patterns are expected to be similar in this compound based on structural homology.

The crystal packing arrangements reveal that molecules typically assemble into layers or chains through a combination of hydrogen bonding and van der Waals interactions. Ring-ring interactions between aromatic systems contribute additional stabilization, with typical centroid-to-centroid distances ranging from 3.5 to 4.2 Angstroms. These crystallographic insights provide valuable information for understanding the solid-state behavior and potential polymorphism of the target compound.

Conformational Analysis of Morpholin-2-ylmethyl Substituent

The conformational preferences of the morpholin-2-ylmethyl substituent represent a critical aspect of the structural characterization of this compound. Studies of related morpholine-containing compounds demonstrate that the morpholine ring consistently adopts a chair conformation, which represents the energetically most favorable arrangement due to minimized steric interactions and optimal orbital overlap.

In the chair conformation, the morpholin-2-ylmethyl substituent exhibits specific geometric parameters that influence the overall molecular shape. The nitrogen atom of the morpholine ring and connecting carbon atoms typically display torsion angles characteristic of sp3 hybridization, with C-N-C bond angles ranging from 108 to 116 degrees. The oxygen atom in the morpholine ring adopts a position that maximizes favorable electrostatic interactions while minimizing steric clashes with adjacent substituents.

The methylene bridge connecting the morpholine ring to the pyridazine system introduces additional conformational flexibility through rotation around the C-N and C-C bonds. Crystallographic analysis of similar compounds reveals that anti conformations are generally preferred, with torsion angles around -162 degrees observed for analogous systems. This preference arises from the need to minimize steric interactions between the morpholine ring and the pyridazine substituents.

The N-methyl substituent on the pyridazine nitrogen adds another layer of conformational complexity, as its orientation affects both intramolecular interactions and the overall molecular dipole moment. Computational studies suggest that the methyl group preferentially adopts orientations that maximize favorable C-H···N interactions with the adjacent pyridazine ring while avoiding unfavorable steric contacts with the morpholin-2-ylmethyl substituent.

Properties

IUPAC Name

N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-14(10-3-2-4-12-13-10)8-9-7-11-5-6-15-9/h2-4,9,11H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJNJJUOJIJHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CNCCO1)C2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001229916
Record name 2-Morpholinemethanamine, N-methyl-N-3-pyridazinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-39-6
Record name 2-Morpholinemethanamine, N-methyl-N-3-pyridazinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423032-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Morpholinemethanamine, N-methyl-N-3-pyridazinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following IUPAC name: this compound. Its molecular formula is C10H16N4OC_{10}H_{16}N_{4}O and it features a pyridazine ring substituted with a morpholine moiety. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, related pyrimidine derivatives have shown potent inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM, indicating moderate to good antimicrobial activity .

Anti-Tuberculosis Activity

Research indicates that certain derivatives of pyridazine and pyrimidine compounds exhibit significant anti-tuberculosis activity. For example, a series of pyrazolo[1,5-a]pyrimidines were synthesized and tested against Mycobacterium tuberculosis (M.tb). Notably, one derivative with a morpholine substituent demonstrated an MIC of 0.06 µg/mL against M.tb, showcasing its potential as a therapeutic agent .

Anticancer Activity

This compound and its analogs have also been studied for their anticancer properties. A compound with structural similarities exhibited an IC50 value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer cell line, indicating strong growth inhibition . Furthermore, it showed selectivity towards cancer cells over normal cells, which is crucial for reducing side effects in therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key findings related to various substituents and their impact on biological efficacy:

CompoundSubstituentBiological ActivityMIC/IC50 Value
1MorpholineAntimicrobial0.06 µg/mL
2PhenylAnticancer0.126 µM
3AlkylCytotoxicVarious

Case Studies

  • Anti-Tuberculosis Study : A study focused on a series of morpholine-substituted pyrazolo[1,5-a]pyrimidines demonstrated their ability to inhibit M.tb growth effectively. The most active compound exhibited low toxicity towards mammalian cells while maintaining high antibacterial efficacy .
  • Anticancer Study : Another investigation into pyrimidine derivatives revealed that specific modifications increased potency against breast cancer cell lines significantly. The compound induced apoptosis and arrested the cell cycle at the G2/M phase in treated cells .

Scientific Research Applications

Medicinal Chemistry

N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine has been synthesized and evaluated for its potential therapeutic effects. It exhibits promising antimicrobial properties, particularly against various strains of bacteria and fungi. For instance, studies have shown that derivatives of this compound can inhibit the growth of Mycobacterium smegmatis, a model organism for tuberculosis research, with minimal inhibitory concentrations (MIC) as low as 15.6 μg/mL .

Table 1: Antimicrobial Activity of Pyridazin Derivatives

CompoundMIC (μg/mL)Active Against
1215.6M. smegmatis
8Not specifiedC. albicans
11Not specifiedS. cerevisiae

Biological Research

The compound serves as a non-ionic organic buffering agent in biological studies, particularly in cell cultures where maintaining a stable pH is crucial. It is effective within a pH range of 6-8.5, making it suitable for various biochemical applications . This property enhances its utility in experimental setups requiring precise pH control.

Chemical Scaffold for Drug Development

This compound acts as a versatile small molecule scaffold that can be modified to develop new pharmaceutical agents. Its structural features allow for the incorporation of different functional groups, which can lead to the synthesis of novel compounds with enhanced biological activities .

Case Study: Synthesis and Modification

Research has demonstrated the synthesis of various derivatives from this compound through reactions with different electrophiles and nucleophiles. For example, the reaction with hydrazides can yield compounds with significant biological activity, including potential anticancer properties . The ability to modify the morpholine and pyridazine moieties offers pathways to tailor compounds for specific therapeutic targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

N-Ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine (CAS: 1423035-12-4)
  • Structural Difference : Ethyl group replaces the methyl on the amine.
n-(Morpholin-2-ylmethyl)pyridazin-3-amine (CAS: 1384691-11-5)
  • Structural Difference : Lacks the methyl group on the amine.
  • Impact : The absence of the methyl group could reduce steric hindrance, possibly improving binding to flat enzymatic pockets. However, the unmethylated amine might be more prone to oxidative metabolism .

Pyridazine-Pyrazole Hybrids

4,5-Diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine
  • Structural Features : Pyrazolo-pyridazine core with phenyl substituents.
  • Biological Activity: Demonstrated potent inhibitory activity against EGFR (IC₅₀: 0.5–2.1 µM) and CDK-2/cyclin A2, with nanoparticles enhancing cytotoxicity against HepG-2, HCT-116, and MCF-7 cell lines .
  • Comparison : The pyrazolo ring and phenyl groups provide π-π stacking interactions absent in the morpholine-containing compound. However, the morpholine group in N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine may improve aqueous solubility, a critical factor in bioavailability.

Pyridazine-Pyrimidine Derivatives

N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
  • Structural Features : Pyridazine-pyrazole-pyrimidine scaffold.
  • Biological Activity : Acts as a GSK-3 inhibitor (IC₅₀: 10–100 nM) via hydrogen bonding and hydrophobic interactions. Molecular docking revealed the pyridazine core anchors the compound in the ATP-binding pocket .
  • Comparison : While both compounds utilize pyridazine, the addition of a pyrimidine ring in this derivative expands binding interactions. The morpholine group in the target compound may offer alternative hydrogen-bonding capabilities with kinases.

Bicyclic Pyridazine Analogues

N-Methyl-N-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine (CAS: 2090241-11-3)
  • Structural Features : Saturated pyrido-pyridazine ring system.
  • However, reduced flexibility might limit adaptation to diverse binding sites compared to the monocyclic target compound .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP* Solubility (µg/mL) Key Substituents
This compound 222.29 1.2 45 (pH 7.4) Morpholine-methyl, methyl
N-Ethyl variant 222.29 1.8 28 (pH 7.4) Morpholine-methyl, ethyl
Pyrazolo-pyridazine 314.35 3.5 12 (pH 7.4) Pyrazolo, diphenyl
GSK-3 Inhibitor ~380 2.9 18 (pH 7.4) Pyrazolo-pyridazine-pyrimidine

*Predicted using ADME tools.

  • Key Observations :
    • The morpholine group in the target compound reduces LogP compared to phenyl-substituted analogues, suggesting better solubility.
    • The ethyl variant’s higher LogP may correlate with prolonged tissue retention but lower aqueous solubility.

Preparation Methods

Photoredox Catalysis-Based Synthesis

One of the most significant and advanced methods for synthesizing N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine involves visible light-mediated photoredox catalysis. This method enables the direct coupling of N-methylmorpholine with an unfunctionalized pyridazine core under mild conditions.

  • Catalyst and Conditions : The reaction uses Ir(ppy)₃ (Iridium tris(2-phenylpyridine)) as a photocatalyst (2 mol%) under blue LED light irradiation at approximately 35 °C.
  • Oxidant : Oxygen serves as the terminal oxidant, with the reaction conducted open to air.
  • Reaction Time : Typically 7 hours for complete consumption of the starting material.
  • Selectivity and Yield : The major product is the exo isomer with around 63% area/area HPLC purity, and a minor endo isomer impurity at about 11%. The reaction yields are moderate but synthetically useful.
  • Scalability : A second-generation synthesis using vanadium-catalyzed addition of N-methylmorpholine N-oxide (NMO) improved scalability, yield, and product purity, enabling production of over 1 metric tonne in a reproducible manner.
  • Mechanism : The reaction likely proceeds via an α-amino radical intermediate generated through photoredox activation.
  • Analogues Synthesis : The method is versatile, allowing the synthesis of various analogues by substituting the tertiary amine component, including aliphatic, benzylic, and aromatic N-methyl tertiary amines.
Parameter Details
Photocatalyst Ir(ppy)₃ (2 mol%)
Light Source Blue LED (2 × 4 W strips)
Temperature ~35 °C
Oxidant Oxygen (air)
Reaction Time 7 hours
Major Product Exo isomer (63% a/a HPLC)
Minor Product Endo isomer (11% a/a HPLC)
Scalability >1 metric tonne with NMO and vanadium catalyst
Yield Range for Analogues 20–56%

This method is regarded as an attractive tool for medicinal chemistry due to its mild conditions, selectivity, and ability to generate a variety of analogues that are otherwise difficult to prepare.

N-Methylmorpholine Synthesis as a Precursor

Since N-methylmorpholine is a key intermediate in the synthesis of this compound, its efficient preparation is crucial.

  • Method : N-methylmorpholine is synthesized via N-methylation of morpholine using dimethyl carbonate as a methylating agent.
  • Reaction Conditions : The reaction is typically carried out in an autoclave at temperatures ≥140 °C, which is above the boiling point of dimethyl carbonate (90 °C), to improve conversion and selectivity.
  • Molar Ratio : Optimal molar ratio of dimethyl carbonate to morpholine is close to 1:1.
  • Yield and Selectivity : Yields of N-methylmorpholine reach up to 83% with selectivity around 86%.
  • Mechanism : The methylation proceeds via nucleophilic attack of morpholine on dimethyl carbonate, forming methyl morpholine-4-carboxylate intermediate, which then converts to N-methylmorpholine with release of methanol and carbon dioxide.
  • Advantages : This method is considered green and efficient, avoiding toxic methylating agents.
Parameter Details
Methylating Agent Dimethyl carbonate
Temperature ≥140 °C (autoclave)
Molar Ratio (DMC:Morpholine) ~1:1
Yield Up to 83%
Selectivity ~86%
By-products Methanol, CO₂, methyl morpholine-4-carboxylate (intermediate)

This green methylation route is well-suited for large-scale production of N-methylmorpholine, facilitating subsequent synthesis steps.

Reaction Optimization and Impurity Control

  • Impurities : In photoredox catalysis, the main impurity is the endo regioisomer formed by addition at the endocyclic CH₂ group, typically at a ratio of about 5.7:1 (exo:endo).
  • Crystallization : Product isolation via crystallization ensures high purity of the exo isomer.
  • Catalyst Loading and Amine Equivalents : Increasing catalyst loading and amine equivalents can improve conversion but may lead to increased impurities or reaction stalling in some analogues.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Photoredox Catalysis Visible light, Ir(ppy)₃ catalyst, air oxidant, blue LED, 35 °C Mild conditions, selective, scalable with NMO and vanadium catalyst Moderate yields, regioisomer impurities
N-Methylation of Morpholine Dimethyl carbonate, autoclave, ≥140 °C, 1:1 molar ratio Green, high yield and selectivity, scalable Requires high temperature and pressure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
Reactant of Route 2
N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.